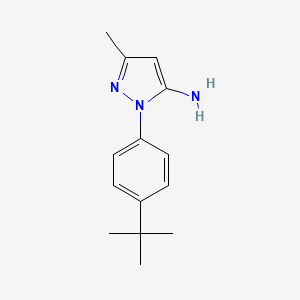![molecular formula C13H17NO4S B1386939 1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid CAS No. 1188371-42-7](/img/structure/B1386939.png)
1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO4S This compound is characterized by the presence of a pyrrolidine ring attached to a carboxylic acid group and a phenyl ring substituted with methyl and methylsulfonyl groups
Vorbereitungsmethoden
The synthesis of 1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylating agents.
Substitution on the Phenyl Ring: The methyl and methylsulfonyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as methyl iodide and methylsulfonyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[(4-Methylsulfonyl)phenyl]pyrrolidine-2-carboxylic acid: Similar structure but lacks the additional methyl group on the phenyl ring.
1-[(2-Methyl-4-methylsulfonyl)phenyl]pyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1188371-42-7 |
|---|---|
Molekularformel |
C13H17NO4S |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
(2S)-1-(2-methyl-4-methylsulfonylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4S/c1-9-8-10(19(2,17)18)5-6-11(9)14-7-3-4-12(14)13(15)16/h5-6,8,12H,3-4,7H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
AVEJOONXQXPISG-LBPRGKRZSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O |
Isomerische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)
![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
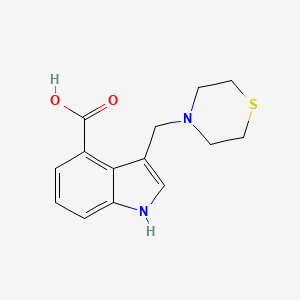
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)

![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)
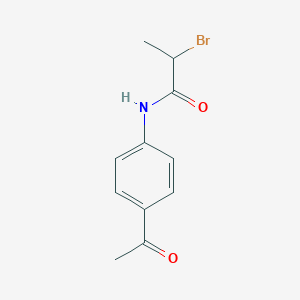
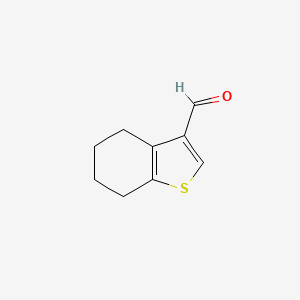
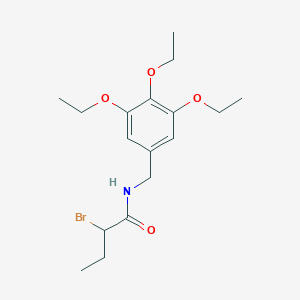
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
